molecular formula C5H12ClNO2 B6606781 rac-(1R,3R,4R)-4-aminocyclopentane-1,3-diol hydrochloride CAS No. 1402855-05-3

rac-(1R,3R,4R)-4-aminocyclopentane-1,3-diol hydrochloride

Cat. No.: B6606781
CAS No.: 1402855-05-3
M. Wt: 153.61 g/mol
InChI Key: HISQDHHEVRZPBF-DEVUXVJFSA-N
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Description

rac-(1R,3R,4R)-4-aminocyclopentane-1,3-diol hydrochloride: is a chemical compound with potential applications in various scientific fields. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is of interest due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,3R,4R)-4-aminocyclopentane-1,3-diol hydrochloride typically involves the cyclization of appropriate precursors followed by amination and subsequent purification steps. The reaction conditions often include the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,3R,4R)-4-aminocyclopentane-1,3-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce cyclopentanol derivatives.

Scientific Research Applications

rac-(1R,3R,4R)-4-aminocyclopentane-1,3-diol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,3R,4R)-4-aminocyclopentane-1,3-diol hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • rac-(1R,3R,4R)-3-methylbicyclo[2.1.0]pentane-1-carboxylic acid
  • rac-(1R,3R,4R)-3-phenylbicyclo[2.1.0]pentane-1-carboxylic acid

Comparison: rac-(1R,3R,4R)-4-aminocyclopentane-1,3-diol hydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

(1R,3R,4R)-4-aminocyclopentane-1,3-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-4-1-3(7)2-5(4)8;/h3-5,7-8H,1-2,6H2;1H/t3-,4-,5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISQDHHEVRZPBF-DEVUXVJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1N)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C[C@H]([C@@H]1N)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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